molecular formula C11H12Cl2O B7846110 1-(2,4-Dichlorophenyl)pentan-2-one

1-(2,4-Dichlorophenyl)pentan-2-one

Cat. No.: B7846110
M. Wt: 231.11 g/mol
InChI Key: VDFAZSCJXWRNKR-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorophenyl)pentan-2-one is an organic compound with the molecular formula C8H6Cl2O. It is characterized by a benzene ring substituted with two chlorine atoms at positions 2 and 4, and a pentan-2-one moiety attached to the benzene ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,4-Dichlorophenyl)pentan-2-one can be synthesized through several methods, including Friedel-Crafts acylation. In this reaction, 2,4-dichlorobenzene is treated with pentanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: On an industrial scale, the compound is produced using optimized versions of the Friedel-Crafts acylation reaction. Large reactors and continuous flow systems are employed to ensure efficient production and purification. The use of advanced catalysts and reaction conditions helps in achieving high yields and purity.

Chemical Reactions Analysis

1-(2,4-Dichlorophenyl)pentan-2-one undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can lead to the formation of alcohols or other reduced derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Electrophilic reagents like nitric acid (HNO3) and sulfuric acid (H2SO4) are employed for substitution reactions.

Major Products Formed:

  • Oxidation: 1-(2,4-Dichlorophenyl)pentanoic acid

  • Reduction: 1-(2,4-Dichlorophenyl)pentan-2-ol

  • Substitution: Nitro- or sulfonic acid derivatives of the compound

Scientific Research Applications

1-(2,4-Dichlorophenyl)pentan-2-one has various applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(2,4-Dichlorophenyl)pentan-2-one exerts its effects depends on its specific application. For example, in pharmaceuticals, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

  • 2,4-Dichlorophenol

  • 2,4-Dichlorophenoxyacetic acid

  • 2,4-Dichlorobenzene

  • 2,4-Dichlorophenylamine

This comprehensive overview provides a detailed understanding of 1-(2,4-Dichlorophenyl)pentan-2-one, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-(2,4-dichlorophenyl)pentan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2O/c1-2-3-10(14)6-8-4-5-9(12)7-11(8)13/h4-5,7H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDFAZSCJXWRNKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)CC1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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